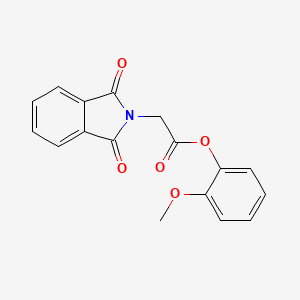![molecular formula C19H27N5O3 B5639404 (3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)
(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals known for their complex molecular architecture, featuring a hexahydropyrrolo[3,4-c]pyrrole core. Compounds with such structures are often of interest in organic chemistry and medicinal research due to their potential biological activities and chemical properties.
Synthesis Analysis
Research on similar compounds, such as hexahydropyrrolo[2,3-b]indoles, indicates that these can be synthesized through a variety of methods including domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization (Kawasaki et al., 2005). Such methods allow for the introduction of molecular diversity, which is critical for exploring the chemical space of these compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been explored through X-ray crystallography and NMR spectroscopy, revealing significant electronic polarization within the pyrimidine components and planarity in the pyrimidine rings. This indicates a high level of structural integrity and potential for specific biological interactions (Orozco et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar structures often include transformations that leverage the reactivity of the pyrrole and pyrimidine rings. For example, the bromination of pyrimidine rings and heterocyclization to form new rings under specific conditions are common reactions that illustrate the chemical versatility of these compounds (Ukrainets et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are crucial for their application in medicinal chemistry. Studies have indicated that factors like solubility in saline can be very high, which is advantageous for pharmaceutical applications (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding how these compounds interact in biological systems or during synthesis processes. The stereochemistry and configurational stability play a significant role in the compound's reactivity and its interaction with biological targets. The stereoselectivity and the impact of various substituents on the compound's activity and binding affinity to specific receptors have been subjects of study, indicating the importance of precise molecular design (Tamazawa et al., 1986).
properties
IUPAC Name |
(3aR,6aR)-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-3-4-22-10-15-11-24(13-19(15,12-22)17(25)26)16-9-14(2)20-18(21-16)23-5-7-27-8-6-23/h3,9,15H,1,4-8,10-13H2,2H3,(H,25,26)/t15-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGELVYVNXORO-DNVCBOLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CC4CN(CC4(C3)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3C[C@H]4CN(C[C@]4(C3)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)
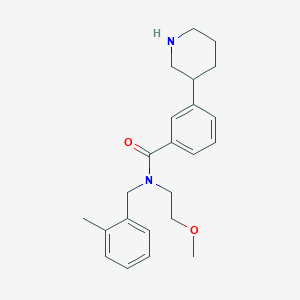
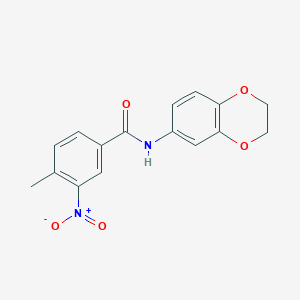
![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)
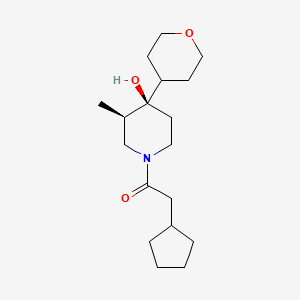
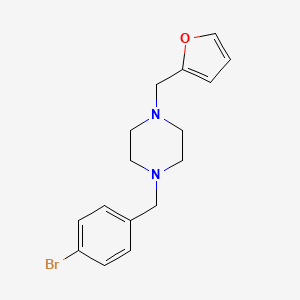
![4-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5639407.png)
![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)
